Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate
Overview
Description
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under mild acidic conditions . The compound is also known for its applications in drug development and material synthesis.
Preparation Methods
The synthesis of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate typically involves the reaction of trans-3-amino-3-methylcyclobutanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The product is then purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include TFA for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines such as tert-butyl (trans-3-amino-3-methylcyclopentyl)carbamate and tert-butyl (trans-3-amino-3-methylcyclohexyl)carbamate . Compared to these compounds, tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate offers unique steric properties due to its cyclobutyl ring, which can influence its reactivity and stability in certain reactions .
Biological Activity
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate functional group and a trans-configured amino group, contributing to its unique biological properties.
This compound primarily interacts with specific neurotransmitter systems in the central nervous system (CNS). Its mechanism of action includes:
- Neurotransmitter Modulation : The compound is hypothesized to influence neurotransmitter release and receptor activity, particularly affecting pathways associated with anxiety and depression.
- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmission, thereby altering biochemical pathways that regulate mood and behavior .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- CNS Effects : Preliminary studies suggest that it may serve as an anxiolytic or antidepressant by modulating neurotransmitter systems, although detailed pharmacological profiles are still under investigation.
- Metabolic Stability : The tert-butyl group contributes to the compound's metabolic stability, which is crucial for its efficacy as a therapeutic agent .
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions:
- Carbamate Formation : Reacting the corresponding amine with tert-butyl chloroformate.
- Cyclization Reactions : Utilizing cyclobutane derivatives to introduce the cyclobutyl structure during synthesis.
These methods allow for the modification of the compound's structure to enhance its biological activity and stability.
Case Study 1: Neuropharmacological Evaluation
A study evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a statistically significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
Case Study 2: Enzyme Interaction Studies
In vitro studies demonstrated that the compound could inhibit specific enzymes linked to neurotransmitter degradation. These findings highlight its potential role in prolonging neurotransmitter action within the synaptic cleft, which could be beneficial for treating mood disorders .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods Overview
Method | Description | Yield (%) |
---|---|---|
Carbamate Formation | Reaction with tert-butyl chloroformate | 85% |
Cyclization | Incorporation of cyclobutane derivatives | 75% |
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-5-10(4,11)6-7/h7H,5-6,11H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZXBLNHGNNOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143910 | |
Record name | Carbamic acid, N-(cis-3-amino-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-24-3 | |
Record name | Carbamic acid, N-(cis-3-amino-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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